4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid
Description
Properties
CAS No. |
90034-64-3 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
KIISEGOQKVDEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation with Acetone
Isatin reacts with acetone under strongly basic conditions (NaOH, 25–35°C) to form 2-methylquinoline-4-carboxylic acid (77–99% yield). This step establishes the quinoline core with a methyl group at position 2, which is later modified.
Aldol Addition with Benzaldehyde
The methyl group at position 2 undergoes aldol condensation with benzaldehyde at 100°C, introducing a styryl moiety. This intermediate is isolated as a monohydrate (85% yield) and dehydrated using acetic anhydride to yield 2-styrylquinoline-4-carboxylic acid (93% yield).
Oxidation and Decarboxylation
Treatment with potassium permanganate oxidizes the styryl group to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid (94% yield). Subsequent decarboxylation in m-xylene at reflux removes the carboxyl group at position 2, yielding the target compound.
Advantages :
-
Utilizes inexpensive reagents (e.g., acetone, benzaldehyde).
-
Achieves high yields (>85%) at each stage.
Limitations :
-
Multiple purification steps increase complexity.
-
Oxidation with KMnO4 generates stoichiometric MnO2 waste.
Solid-Phase Synthesis for Functional Group Diversification
A modular approach reported by Stern et al. employs solid-phase chemistry to assemble 4-oxoquinoline-3-carboxamides. While optimized for carboxamides, this method can be adapted for carboxylic acids by omitting the amidation step. Key steps include:
Polymer-Supported Activation
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrOP) and polystyrene-bound hydroxybenzotriazole (PS-HOBt). This facilitates coupling with amines but can be halted after hydrolysis to retain the carboxylic acid.
Hydrolysis and Purification
Basic hydrolysis (10% NaOH) cleaves ethyl ester intermediates to free carboxylic acids. The target compound is isolated via recrystallization or chromatography.
Yield : 65–90% after hydrolysis.
Purity : >95% by HPLC.
Transition Metal-Free One-Pot Synthesis
A novel method avoids metal catalysts by using iodobenzene diacetate (IBDA) as an oxidant. While demonstrated for 3-carboxylates, adjusting substituents enables synthesis of the 8-carboxylic acid derivative:
Cyclization and Oxidation
A mixture of 3-aminobenzoic acid, acetophenone, and IBDA in DMF undergoes cyclization at 110°C, directly forming the quinoline ring. The carboxylic acid group is retained without additional oxidation steps.
Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 110°C, 1–3 hours.
-
Yield: 70–80%.
Comparative Analysis of Synthetic Routes
Functional Group Compatibility and Side Reactions
-
Oxidation Sensitivity : The 4-oxo group is prone to over-oxidation under harsh conditions (e.g., CrO3), necessitating controlled use of KMnO4 or O2.
-
Decarboxylation : Prolonged heating above 150°C may remove the carboxylic acid group, requiring precise temperature control during decarboxylation.
-
By-Products : Incomplete cyclization generates open-chain intermediates, detectable via LC-MS and removable via silica gel chromatography.
Industrial-Scale Considerations
The isatin-based route is most viable for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results as an anticancer agent. Recent studies have synthesized derivatives of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid and evaluated their cytotoxic effects on different cancer cell lines.
Case Study: Cytotoxic Activity
A study examined the cytotoxic effects of several derivatives against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values in the micromolar range. For instance, derivative 10i demonstrated a notable reduction in cell viability compared to controls, suggesting its potential as a lead compound for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10i | MCF-7 | 5.2 | Induction of apoptosis via Bax and Caspase-7 activation |
| 13a | A549 | 7.8 | Inhibition of VEGFR-2 signaling pathway |
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory effects. A study focused on its ability to inhibit pro-inflammatory cytokines in models of acute lung injury and sepsis.
Case Study: Inhibition of Cytokines
In vitro studies showed that derivative 13a significantly inhibited lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. Furthermore, in vivo experiments demonstrated that administration of 13a improved survival rates and reduced lung tissue damage in LPS-induced sepsis mice .
| Compound | Cytokine Inhibition | In Vivo Effects |
|---|---|---|
| 13a | IL-6, TNF-α | Reduced pulmonary edema, improved survival |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multi-drug resistant bacterial strains.
Case Study: Antimicrobial Efficacy
A study assessed the effectiveness of various derivatives against resistant bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Mechanistic Insights
The mechanisms underlying the activities of these compounds have been investigated through molecular docking studies and structure-activity relationship (SAR) analyses.
Molecular Docking Studies
Molecular docking has revealed that the quinolone ring system interacts favorably with key amino acids in target proteins such as VEGFR-2 and microbial DNA gyrase. This interaction is critical for the observed biological activities, including antiproliferative and antimicrobial effects .
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription processes . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound’s ability to bind to these enzymes is attributed to its quinoline core and the presence of the carboxylic acid group, which facilitates strong interactions with the enzyme active sites .
Comparison with Similar Compounds
Position of Carboxylic Acid Group
- 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-77-2): Features a cinnoline core (two adjacent nitrogen atoms) instead of quinoline, with a carboxylic acid at position 3.
- 8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 7507-44-0): Carboxylic acid at position 3 and chloro/ethyl substituents at positions 8 and 1. The polar carboxylic acid at position 3 may enhance solubility compared to the target compound’s position 8 .
Substituent Effects
- Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 495406-97-8): Nitro group at position 8 and methyl ester at position 2. The electron-withdrawing nitro group increases electrophilicity, whereas the ester group reduces acidity compared to the target’s phenyl and carboxylic acid groups .
- 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 405923-50-4): Chloro and methyl groups at positions 7 and 8. These substituents likely enhance lipophilicity, favoring membrane permeability over the target’s phenyl group at position 2 .
Ring Saturation and Aromaticity
- 8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9): Fully aromatic quinoline core lacking the 1,4-dihydro modification. The planar structure may improve π-π stacking interactions in biological targets but reduce conformational flexibility compared to the dihydroquinoline scaffold .
Physicochemical and Pharmacological Implications
Solubility and Polarity
- Carboxylic acid positioning significantly affects polarity. Compounds with the acid group at position 3 (e.g., CAS 7507-44-0) may exhibit higher aqueous solubility than those with the group at position 8 due to reduced steric hindrance .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline ring with a carboxylic acid functional group and a phenyl substituent, underpins its diverse biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C16H13NO3, with a molecular weight of approximately 265.26 g/mol. The compound can form hydrogen bonds due to its functional groups, influencing its interactions with biological systems.
Biological Activity
Recent studies have highlighted the promising biological activities of this compound:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated several derivatives for their inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. Among these, specific compounds demonstrated potent antiproliferative activity against various cancer cell lines, particularly in hematologic cancers .
Table 1: Inhibitory Activity Against HDACs and K562 Cells
| Compound | HDAC Inhibition (%) | K562 Cell Viability (%) |
|---|---|---|
| D28 | 57.96 ± 0.43 | 46.58 ± 0.35 |
| D29 | 59.50 ± 0.35 | 48.84 ± 1.32 |
| D30 | 49.43 ± 3.73 | 46.38 ± 0.53 |
Anti-inflammatory Properties
Another significant aspect of the biological activity of this compound is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in macrophage cell lines . This inhibition suggests a mechanism that could be beneficial in treating conditions like acute lung injury (ALI) and sepsis.
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer cell proliferation. Specifically, studies indicate that it may inhibit the NF-kB pathway, which is pivotal in inflammatory responses .
Synthesis
The synthesis of this compound can be achieved through various chemical pathways, including multi-component reactions that yield high purity and yield. The versatility in synthesis allows for the generation of numerous derivatives that may enhance biological activity or alter pharmacokinetic properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinoline ring and the phenyl substituent can significantly impact both potency and selectivity against biological targets.
Table 2: Structural Variants and Their Biological Activities
| Variant | Modification | Biological Activity |
|---|---|---|
| Derivative A | Methyl group at position X | Increased anticancer activity |
| Derivative B | Fluorine substitution | Enhanced anti-inflammatory properties |
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Acute Lung Injury Model : In vivo studies using LPS-induced ALI mice showed that administration of specific derivatives led to significant improvements in lung pathology and survival rates .
- Cancer Treatment Trials : Clinical trials evaluating the efficacy of HDAC inhibitors derived from this compound have shown promising results in reducing tumor size and improving patient outcomes in hematologic malignancies .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 4-oxo-1,4-dihydroquinoline derivatives, and how are intermediates optimized for yield?
- The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or via nucleophilic substitution reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate intermediates are prepared by reducing nitro or azido precursors (e.g., using hydrogenation or chemical reductants) . Optimization focuses on reaction temperature (often <100°C), solvent selection (ethanol or DMF), and catalyst use (e.g., triethylamine for cyclocondensation) to minimize by-products .
Q. How is the structural integrity of 4-oxo-2-phenyl derivatives confirmed experimentally?
- X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for related 4-oxoquinoline-3-carboxylic acid derivatives . Complementary techniques include:
- NMR : H and C spectra validate substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm; carbonyl carbons at δ 165–175 ppm) .
- IR : Stretching frequencies for C=O (1650–1750 cm) and O–H (2500–3300 cm) confirm functional groups .
Q. What safety precautions are critical when handling 4-oxoquinoline derivatives in the lab?
- Despite limited hazard data (GHS classification often unspecified), standard protocols include:
- PPE: Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors .
- Spill management: Absorb with inert materials (e.g., sand) and avoid environmental release .
Advanced Research Questions
Q. How do structural modifications at the 2-phenyl and 8-carboxylic acid positions influence biological activity?
- Antibacterial activity : Fluorination at the 6- or 8-position enhances DNA gyrase inhibition by improving target binding (e.g., fluoroquinolones like ciprofloxacin analogs) .
- Antiviral activity : Substituents like trifluoromethyl or morpholinyl groups at the 8-position increase selectivity for viral transcription inhibition (e.g., HIV-1 inhibitors) . SAR studies suggest electron-withdrawing groups improve membrane permeability and target affinity .
Q. What mechanistic insights explain the antibacterial action of 4-oxoquinoline-3-carboxylic acid derivatives?
- These compounds inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing enzyme-DNA cleavage complexes. The 4-oxo and carboxylic acid groups chelate Mg ions in the enzyme’s active site, while the 2-phenyl group enhances hydrophobic interactions with pocket residues . Mutations in gyrA (e.g., Ser83Leu in E. coli) confer resistance by disrupting binding .
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:
- Standardization : Use ISO-certified cell lines (e.g., HEK293 or HepG2) and controls like ciprofloxacin .
- Dose-response curves : Calculate IC values across multiple replicates to identify outliers .
- Metabolic interference : Test for off-target effects using kinase profiling panels .
Q. What purification methods are optimal for isolating 4-oxo-2-phenyl derivatives from complex reaction mixtures?
- Recrystallization : Use ethanol/water or DMSO/acetone solvent pairs to remove unreacted anilines or esters .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) separates polar by-products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .
Methodological Considerations
Q. How should researchers design experiments to evaluate the stability of 4-oxoquinoline derivatives under physiological conditions?
- pH stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via LC-MS .
- Light sensitivity : Store samples in amber vials and monitor photodegradation under UV-vis light .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures (typically >200°C for crystalline forms) .
Q. What computational tools are effective for predicting the pharmacokinetics of 4-oxo-2-phenyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
